molecular formula C15H18N2O5S B5321316 N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Katalognummer B5321316
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: WGLQOMHASHPUCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a key mediator of B-cell receptor signaling, which plays a crucial role in the survival and proliferation of B-cells. TAK-659 selectively binds to the active site of this compound, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of cancer. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects. In addition, TAK-659 has been shown to modulate the tumor microenvironment, leading to the activation of anti-tumor immune responses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 is its high potency and selectivity for N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. This makes it a valuable tool for studying the role of this compound in cancer biology. However, one limitation of TAK-659 is its relatively short half-life, which may limit its efficacy in vivo. In addition, TAK-659 may have off-target effects on other kinases, which may complicate its interpretation in some experimental settings.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659. One possibility is to explore its use in combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cells. Another possibility is to investigate its use in other types of cancer, such as solid tumors. Finally, further optimization of TAK-659 may lead to the development of more potent and selective N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors with improved pharmacokinetic properties.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4-methoxyphenylacetic acid with 2-furylmethylamine to form the corresponding amide. This intermediate is then subjected to a sequence of reactions, including sulfonylation and coupling with glycine, to yield the final product. The synthesis of TAK-659 has been optimized to provide high yields and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, TAK-659 has been shown to inhibit N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide, suggesting that it may have synergistic effects when used in combination therapy.

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-21-13-7-5-12(6-8-13)17(23(2,19)20)11-15(18)16-10-14-4-3-9-22-14/h3-9H,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLQOMHASHPUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.